molecular formula C14H9NO2 B074054 5H-Dibenzo[b,e]azepine-6,11-dione CAS No. 1143-50-6

5H-Dibenzo[b,e]azepine-6,11-dione

Cat. No. B074054
CAS RN: 1143-50-6
M. Wt: 223.23 g/mol
InChI Key: USJALFVAJSYMSN-UHFFFAOYSA-N
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Patent
US05834461

Procedure details

A mixture of 1.0 g of 5H-dibenz[b,e]azepine-6,11-dione in 50 ml of acetic acid is stirred while chlorine is bubbled into the reaction mixture until saturated. The temperature increases to 38° C. After standing, a precipitate forms and is filtered, washed with hexane and air dried to give 0.62 g of solid which is purified by chromatography to give the desired product as a solid, m.p. 289°-293° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2[C:10](=[O:12])[C:9]3[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=3[C:7](=[O:17])[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Cl:18]Cl>C(O)(=O)C>[Cl:18][C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7](=[O:17])[C:8]3[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=3[C:10](=[O:12])[C:11]=2[CH:1]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC=CC=2NC(C3=C(C(C21)=O)C=CC=C3)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
38 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is bubbled into the reaction mixture until saturated
FILTRATION
Type
FILTRATION
Details
a precipitate forms and is filtered
WASH
Type
WASH
Details
washed with hexane and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(NC(C3=C(C2=O)C=CC=C3)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.